4,4'-Dihydrazinostilbene-2,2'-disulphonic acid
Overview
Description
4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is an organic compound with the molecular formula C14H16N4O6S2. It is a derivative of trans-stilbene, containing hydrazine and sulfonic acid functional groups on each of the two phenyl rings. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid. This reduction can be carried out using iron powder under specific reaction conditions . The process involves the following steps:
Sulfonation: The initial step involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid.
Oxidation: The sulfonic acid derivative is then oxidized using sodium hypochlorite to yield 4,4’-dinitro-2,2’-stilbenedisulfonic acid.
Industrial Production Methods
Industrial production methods for 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid follow similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydrazinostilbene-2,2’-disulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The hydrazine and sulfonic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid include:
Oxidizing agents: Such as sodium hypochlorite and hydrogen peroxide.
Reducing agents: Such as iron powder and sodium borohydride.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from the reactions of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives .
Scientific Research Applications
4,4’-Dihydrazinostilbene-2,2’-disulphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The hydrazine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, making the compound valuable for research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A derivative of trans-stilbene with amino and sulfonic acid groups.
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another derivative with nitro and sulfonic acid groups.
Uniqueness
4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is unique due to its hydrazine functional groups, which impart distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOIWPLCDSNEG-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26092-49-9 | |
Record name | 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026092499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-dihydrazinostilbene-2,2'-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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